Cas no 922185-04-4 (9H-Carbazole, 9-(12-methyl-5-rubicenyl)-)
922185-04-4 structure
Product Name:9H-Carbazole, 9-(12-methyl-5-rubicenyl)-
CAS-nummer:922185-04-4
MF:C39H23N
MW:505.606629610062
CID:741476
PubChem ID:71421554
Update Time:2025-04-19
9H-Carbazole, 9-(12-methyl-5-rubicenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 9H-Carbazole, 9-(12-methyl-5-rubicenyl)-
- 9-(12-methylrubicen-5-yl)carbazole
- DTXSID90840614
- 922185-04-4
- 9-(12-METHYLRUBICEN-5-YL)-9H-CARBAZOLE
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- Inchi: 1S/C39H23N/c1-22-16-18-28-32(20-22)26-10-6-12-30-36(26)38(28)31-13-7-11-27-33-21-23(17-19-29(33)39(30)37(27)31)40-34-14-4-2-8-24(34)25-9-3-5-15-35(25)40/h2-21H,1H3
- InChI-sleutel: JKGYZVUBXBWVSY-UHFFFAOYSA-N
- LACHT: N1(C2C=CC=CC=2C2=CC=CC=C12)C1C=CC2=C(C=1)C1C=CC=C3C4C5C=CC(C)=CC=5C5=CC=CC(C=45)=C2C3=1
Berekende eigenschappen
- Exacte massa: 505.183049738g/mol
- Monoisotopische massa: 505.183049738g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 1
- Complexiteit: 950
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 10.5
- Topologisch pooloppervlak: 4.9Ų
9H-Carbazole, 9-(12-methyl-5-rubicenyl)- Gerelateerde literatuur
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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